N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H17F3N4OS and its molecular weight is 430.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Cyanoacetamides are pivotal intermediates in synthesizing a wide array of heterocyclic compounds due to their reactivity and functional group compatibility. These compounds have been extensively explored for their potential in generating biologically active molecules, including antimicrobial and antitumor agents.
Antimicrobial Applications
Compounds derived from cyanoacetamides, such as isoxazole-based heterocycles, have shown promising antibacterial and antifungal activities. The synthesis of these compounds involves reactions with various reagents to form heterocycles that incorporate the sulfamoyl moiety, demonstrating the versatility of cyanoacetamides in medicinal chemistry (Darwish, Atia, & Farag, 2014).
Antitumor Applications
Cyanoacetamide derivatives have been investigated for their antitumor properties. For instance, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives synthesized from cyanoacetamides have been tested against various cancer cell lines, showing inhibitory effects comparable to standard drugs in some cases (Albratty, El-Sharkawy, & Alam, 2017).
Chemical Synthesis and Heterocyclic Chemistry
Cyanoacetamide-based compounds serve as key intermediates in synthesizing diverse heterocyclic structures, highlighting their importance in developing new materials and potential pharmaceuticals.
Heterocyclic Compound Synthesis
The reactivity of cyanoacetamides has been leveraged to synthesize various heterocyclic compounds, including pyridines, pyrazoles, and thiazoles. These compounds find applications in drug development due to their potential biological activities (Shams, Mohareb, Helal, & Mahmoud, 2011).
Diverse Chemical Transformations
The ability of cyanoacetamides to undergo different chemical transformations enables the synthesis of compounds with varied biological activities. This versatility is crucial for the discovery and development of new drugs with improved efficacy and reduced side effects (Shams, Mohareb, Helal, & Mahmoud, 2010).
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4OS/c22-21(23,24)19-15-7-2-1-3-8-17(15)28-20(16(19)11-26)30-12-18(29)27-14-6-4-5-13(9-14)10-25/h4-6,9H,1-3,7-8,12H2,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUDYJFZCFIKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.